molecular formula C17H26N2 B14598844 1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine CAS No. 61147-60-2

1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine

Katalognummer: B14598844
CAS-Nummer: 61147-60-2
Molekulargewicht: 258.4 g/mol
InChI-Schlüssel: JPSMWKZUMBISBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine is a compound known for its stability and unique chemical properties. It is often used in various chemical reactions and industrial applications due to its ability to act as a stable free radical.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with phenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in the formation of reduced compounds .

Wissenschaftliche Forschungsanwendungen

1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine has a wide range of applications in scientific research:

Wirkmechanismus

The compound exerts its effects through its stable free radical nature. It interacts with various molecular targets and pathways, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine is unique due to its specific structure, which imparts stability and reactivity in various chemical reactions. Its ability to act as a stable free radical makes it valuable in both research and industrial applications .

Eigenschaften

CAS-Nummer

61147-60-2

Molekularformel

C17H26N2

Molekulargewicht

258.4 g/mol

IUPAC-Name

1-phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethanimine

InChI

InChI=1S/C17H26N2/c1-14(15-10-7-6-8-11-15)18-19-16(2,3)12-9-13-17(19,4)5/h6-8,10-11H,9,12-13H2,1-5H3

InChI-Schlüssel

JPSMWKZUMBISBG-UHFFFAOYSA-N

Kanonische SMILES

CC(=NN1C(CCCC1(C)C)(C)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.